molecular formula C15H17N3O2 B4754565 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide

1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide

Cat. No. B4754565
M. Wt: 271.31 g/mol
InChI Key: ZQKYWEWZZSFEGI-UHFFFAOYSA-N
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Description

1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide, also known as CPP-109, is a synthetic compound that has gained attention in scientific research for its potential therapeutic effects on various neurological disorders.

Mechanism of Action

1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA. By inhibiting this enzyme, 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide can increase the levels of GABA in the brain, which can lead to a reduction in symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in symptoms associated with neurological disorders. Studies have also shown that 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide can increase the levels of dopamine in the brain, which can lead to a reduction in symptoms associated with addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Another advantage is that 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide has been shown to have a high degree of selectivity for GABA transaminase, which can minimize off-target effects. One limitation of using 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide in lab experiments is that it is not water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide. One direction is to study its potential therapeutic effects on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more water-soluble forms of 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide to facilitate its administration in lab experiments. Additionally, further studies are needed to determine the long-term effects of 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide on brain function and behavior.

Scientific Research Applications

1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide has been studied for its potential therapeutic effects on various neurological disorders, including addiction, depression, anxiety, and schizophrenia. Studies have shown that 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide can inhibit the enzyme responsible for breaking down gamma-aminobutyric acid (GABA), a neurotransmitter that plays a critical role in regulating brain activity. By inhibiting this enzyme, 1-benzoyl-N-(cyanomethyl)-4-piperidinecarboxamide can increase the levels of GABA in the brain, which can lead to a reduction in symptoms associated with neurological disorders.

properties

IUPAC Name

1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c16-8-9-17-14(19)12-6-10-18(11-7-12)15(20)13-4-2-1-3-5-13/h1-5,12H,6-7,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKYWEWZZSFEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzoyl-N-(cyanomethyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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